molecular formula C13H18ClNO B5829771 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine

1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine

Cat. No.: B5829771
M. Wt: 239.74 g/mol
InChI Key: NTODSXRHYLDWOY-UHFFFAOYSA-N
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Description

1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C13H18ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorinated phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-chloro-5-methylphenoxy)ethanol with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and formation of a dechlorinated product.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Dechlorinated products

    Substitution: Amino or thiol derivatives

Scientific Research Applications

1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[2-(2-chlorophenoxy)ethyl]pyrrolidine: Lacks the methyl group on the phenoxy ring, which may affect its chemical reactivity and biological activity.

    1-[2-(2-bromo-5-methylphenoxy)ethyl]pyrrolidine:

    1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine: The position of the methyl group on the phenoxy ring is different, which can alter its chemical properties and interactions.

Properties

IUPAC Name

1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-11-4-5-12(14)13(10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTODSXRHYLDWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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